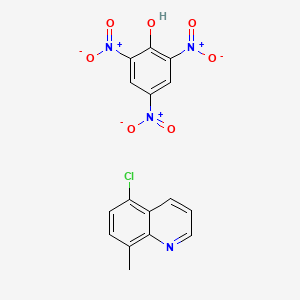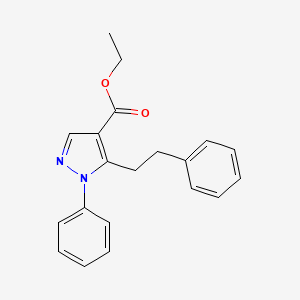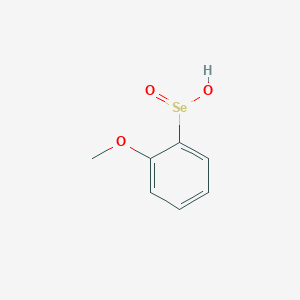
2-Methoxybenzeneseleninic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxybenzeneseleninic acid is an organoselenium compound characterized by the presence of a methoxy group attached to a benzene ring, which is further bonded to a seleninic acid group. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, particularly in oxidation reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzeneseleninic acid typically involves the oxidation of 2-methoxybenzeneselenol. One common method includes the use of hydrogen peroxide or other oxidizing agents under controlled conditions to achieve the desired oxidation state . The reaction is usually carried out in an aqueous or organic solvent, with careful monitoring of temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The process would be optimized for high yield and minimal by-products, with considerations for safety and environmental impact.
化学反応の分析
Types of Reactions
2-Methoxybenzeneseleninic acid undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting alcohols to aldehydes or ketones.
Reduction: It can be reduced back to 2-methoxybenzeneselenol under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) bromide or sulfuric acid.
Major Products
Oxidation: Produces aldehydes or ketones from alcohols.
Reduction: Yields 2-methoxybenzeneselenol.
Substitution: Results in ortho- or para-substituted products depending on the electrophile used.
科学的研究の応用
2-Methoxybenzeneseleninic acid has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 2-Methoxybenzeneseleninic acid primarily involves its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to substrates, converting them into oxidized products. The seleninic acid group plays a crucial role in this process, undergoing redox cycling between different oxidation states. This redox activity is central to its function in various chemical and biological processes .
類似化合物との比較
Similar Compounds
Benzeneseleninic acid: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Methoxybenzeneselenol: The reduced form of 2-Methoxybenzeneseleninic acid, with different reactivity and applications.
Selenious acid: Another selenium-containing compound with distinct chemical properties and uses.
Uniqueness
This compound is unique due to the presence of both the methoxy and seleninic acid groups, which confer specific reactivity patterns. The methoxy group enhances its electrophilic substitution reactions, while the seleninic acid group provides strong oxidizing capabilities. This combination makes it a versatile reagent in organic synthesis and other applications .
特性
CAS番号 |
88404-77-7 |
|---|---|
分子式 |
C7H8O3Se |
分子量 |
219.11 g/mol |
IUPAC名 |
2-methoxybenzeneseleninic acid |
InChI |
InChI=1S/C7H8O3Se/c1-10-6-4-2-3-5-7(6)11(8)9/h2-5H,1H3,(H,8,9) |
InChIキー |
GTRUYNWOCKVZAF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1[Se](=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


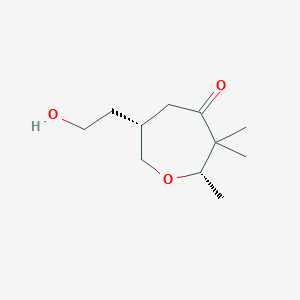
![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)
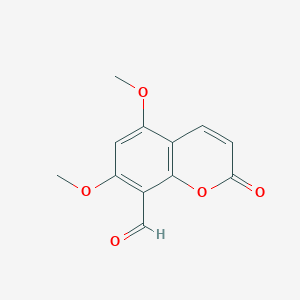

![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
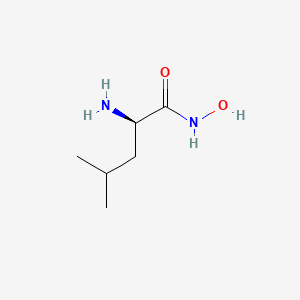
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
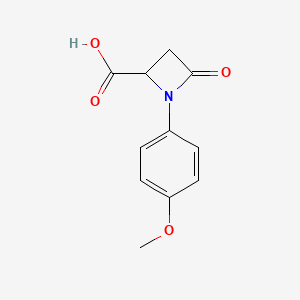
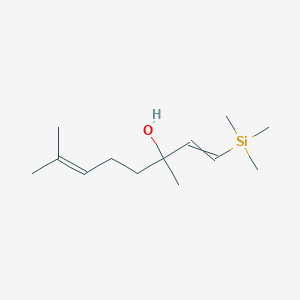
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
